REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:27])[C:5]([C:12](=[O:26])[C:13]1[CH:18]=[C:17]([F:19])[C:16]([F:20])=[C:15]([O:21][C:22](=O)C)[C:14]=1F)=[CH:6][NH:7][CH:8]([CH3:11])CO)[CH3:2].[F-].[K+]>CN(C)C=O>[CH2:1]([O:3][C:4]([C:5]1[C:12](=[O:26])[C:13]2[CH:18]=[C:17]([F:19])[C:16]([F:20])=[C:15]3[O:21][CH2:22][CH:8]([CH3:11])[N:7]([CH:6]=1)[C:14]=23)=[O:27])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
ethyl-2-(3-acetoxy-2,4,5-trifluorobenzoyl)-3-(2-hydroxy-1-methylethyl)aminoacrylate
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CNC(CO)C)C(C1=C(C(=C(C(=C1)F)F)OC(C)=O)F)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 140° to 150° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
WASH
|
Details
|
Then, the residue was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from acetone
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(C=2C=C(C(=C3C2N(C(CO3)C)C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |